Metoprolol Impurity 11 is a chemical compound associated with the pharmaceutical drug metoprolol, which is primarily used as a beta-blocker for the treatment of hypertension and other cardiovascular conditions. The chemical structure of Metoprolol Impurity 11 is characterized by the formula and has a unique arrangement of functional groups that differentiate it from the parent compound, metoprolol. This impurity is significant in pharmaceutical formulations due to its potential effects on drug efficacy and safety, necessitating its identification and quantification in quality control processes .
These reactions are crucial for understanding the formation pathways of impurities during the synthesis of metoprolol and its derivatives .
The synthesis methods for Metoprolol Impurity 11 typically involve multi-step organic reactions. A common approach includes:
Metoprolol Impurity 11 is primarily relevant in pharmaceutical quality control and regulatory compliance. Its identification and quantification are critical for:
Additionally, understanding impurities can aid in optimizing synthesis routes for better yield and purity of active pharmaceutical ingredients .
Interaction studies involving Metoprolol Impurity 11 focus on its behavior in biological systems compared to metoprolol itself. These studies may explore:
Such studies are vital for understanding potential risks associated with impurities in therapeutic regimens .
Metoprolol Impurity 11 is part of a broader class of compounds related to metoprolol, including various impurities and analogs. Similar compounds include:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Metoprolol Impurity 11 | C8H17NO6 | Related impurity; impacts drug efficacy |
| Metoprolol Succinate | C34H56N2O10 | Extended-release formulation; primary therapeutic use |
| Metoprolol Tartrate | C15H25N2O3 | Immediate-release formulation; alternative salt form |
| Metoprolol Impurity A | Varies | Known impurity; monitored during quality control |
The synthesis of Metoprolol Impurity 11 begins with the preparation of its precursor, 3-isopropylamino-1,2-propanediol. This diol is typically synthesized via nucleophilic substitution between epichlorohydrin and isopropylamine under alkaline conditions. For instance, a mixture of epichlorohydrin and isopropylamine in aqueous potassium hydroxide (KOH) at 40–50°C yields the diol intermediate. Subsequent oxalate formation is achieved through esterification using oxalyl chloride or diethyl oxalate.
In one reported method, 3-isopropylamino-1,2-propanediol reacts with oxalyl chloride in dichloromethane (CH₂Cl₂) in the presence of pyridine as a catalyst. The reaction proceeds at room temperature for 3 hours, yielding 3-(isopropylamino)propane-1,2-diol oxalate with a purity of 67% after column chromatography. Alternative approaches employ diethyl oxalate under reflux conditions, though this method requires longer reaction times (8–12 hours) and results in lower yields (51–55%) due to competing side reactions.
Table 1: Comparison of Oxalate Formation Methods
| Reagent | Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Oxalyl chloride | CH₂Cl₂ | Pyridine | 25°C | 3 | 67 |
| Diethyl oxalate | Ethanol | H₂SO₄ | 78°C | 12 | 55 |
Epichlorohydrin plays a dual role in impurity synthesis: it serves as a starting material for the diol precursor and contributes to unintended side reactions. Optimizing its use requires careful control of stoichiometry and reaction conditions. For example, excess epichlorohydrin in the presence of KOH leads to over-alkylation, generating bis-epoxide by-products that complicate purification.
Ultrasound-assisted reactions have emerged as a promising optimization strategy. A study demonstrated that sonicating a mixture of 4-(2-methoxyethyl)phenol and epichlorohydrin in aqueous KOH at 25°C reduced reaction time from 24 hours to 4 hours while improving the yield of the epoxy intermediate from 51% to 68%. Similar principles apply to the synthesis of 3-isopropylamino-1,2-propanediol, where ultrasonic irradiation enhances reagent mixing and minimizes thermal degradation.
Isopropylamine is integral to both the desired synthesis of metoprolol and the inadvertent formation of Impurity 11. During the alkylation of 4-(2-methoxyethyl)phenol with epichlorohydrin, isopropylamine acts as a nucleophile, attacking the epoxy ring to form the diol intermediate. However, residual isopropylamine in the reaction mixture can react with unquenched epichlorohydrin, leading to dimeric impurities or over-alkylated species.
The pH of the reaction medium critically influences impurity formation. At pH > 10, the deprotonated amine exhibits heightened nucleophilicity, accelerating both the desired substitution and side reactions. Neutralizing the reaction with sulfuric acid post-completion mitigates this issue by protonating excess isopropylamine, reducing its reactivity.
Scaling up the synthesis of Metoprolol Impurity 11 presents three primary challenges:
Table 2: Scalability Parameters for Key Synthesis Steps
| Step | Lab-Scale Yield (%) | Pilot-Scale Yield (%) | Key Challenge |
|---|---|---|---|
| Epoxy Formation | 68 | 55 | Hydrolysis of intermediate |
| Oxalation | 67 | 60 | Moisture sensitivity |
| Recrystallization | 92 | 85 | Solvent recovery efficiency |
Charged Aerosol Detection technology represents a significant advancement in pharmaceutical impurity analysis, particularly for compounds lacking ultraviolet chromophores [3]. The fundamental operation of Charged Aerosol Detection involves four sequential processes: nebulization of the liquid eluent into fine aerosol droplets, evaporation of solvent in a heated drift tube, charging of dried particles through corona discharge, and electrometric measurement of charged particles [3].
For low-abundance impurities such as Metoprolol Impurity 11, optimization of Charged Aerosol Detection parameters becomes critical for achieving adequate sensitivity [4]. The evaporative temperature setting directly influences detection sensitivity, with optimal temperatures typically ranging between 35°C and 70°C depending on the specific analyte properties [5]. Temperature optimization studies demonstrate that increasing evaporative temperature from 35°C to 50°C can improve signal-to-noise ratios by up to 60% for certain pharmaceutical compounds [5].
| Parameter | Optimal Range | Impact on Sensitivity |
|---|---|---|
| Evaporative Temperature | 35-50°C | Signal-to-Noise Ratio improvement of 60% |
| Gas Flow Rate | 4.0 L/min | Baseline stability enhancement |
| Power Function Value | 1.2-1.4 | Linear dynamic range extension |
| Filter Time Constant | 2-5 seconds | Noise reduction by 45% |
The power function value optimization represents a crucial aspect of Charged Aerosol Detection performance enhancement [6]. Studies indicate that the optimal power function value can be determined by evaluating the relationship between response factor and analyte concentration, with values between 1.2 and 1.4 typically providing the best quantitative performance for pharmaceutical impurities [6]. Implementation of optimized power function values results in improved linearity across concentration ranges spanning three orders of magnitude [7].
Gas supply specifications require nitrogen gas at 4.8 bar pressure with maximum supply pressure of 6.2 bar, consuming approximately 4 liters per minute [8]. The gas must be free from water vapor, hydrocarbon contaminants, and particulates larger than 0.1 micrometers [8]. Quality of gas supply directly correlates with detector baseline stability and overall analytical performance [8].
Validation of analytical methods for Metoprolol Impurity 11 quantification must comply with International Conference on Harmonisation guidelines, specifically focusing on specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [9] [10]. The validation process ensures that analytical procedures provide reliable and reproducible results suitable for regulatory compliance [11].
Specificity testing requires demonstration that the analytical method can distinguish Metoprolol Impurity 11 from other related compounds, degradation products, and matrix components [12]. Peak purity assessment using photodiode array detection or mass spectrometry provides additional confirmation of analytical specificity [12]. Resolution requirements typically mandate baseline separation with resolution factors greater than 2.0 between critical peak pairs [13].
| Validation Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (Correlation Coefficient) | ≥ 0.999 | 0.9995-0.9999 |
| Precision (Relative Standard Deviation) | ≤ 2.0% | 0.5-1.5% |
| Accuracy (Recovery) | 98.0-102.0% | 99.2-100.8% |
| Detection Limit | ≤ 0.05% of specification | 0.01-0.03% |
| Quantitation Limit | ≤ 0.10% of specification | 0.03-0.08% |
Linearity assessment requires a minimum of five concentration levels appropriately distributed across the analytical range, typically spanning 80% to 120% of the target concentration [10]. Statistical evaluation includes calculation of correlation coefficient, y-intercept, slope of regression line, and residual sum of squares [12]. The y-intercept should not exceed 2% of the target concentration response to ensure method reliability [14].
Precision evaluation encompasses repeatability and intermediate precision testing [9]. Repeatability studies involve analysis of six replicate preparations at 100% of the target concentration, with relative standard deviation requirements typically below 2.0% for pharmaceutical impurity analysis [14]. Intermediate precision testing evaluates method performance across different analysts, instruments, and days [9].
Accuracy determination employs recovery studies using spiked samples at multiple concentration levels, typically 50%, 100%, and 150% of the target concentration [9]. Recovery percentages should fall within 98.0% to 102.0% for pharmaceutical impurity methods [15]. Statistical analysis includes calculation of mean recovery, standard deviation, and confidence intervals [9].
Digital filtering techniques play a crucial role in optimizing analytical performance for low-level impurity detection [16]. The implementation of appropriate filter settings can significantly enhance signal-to-noise ratios while maintaining peak integrity and quantitative accuracy [16]. For Metoprolol Impurity 11 analysis, filter optimization focuses on balancing noise reduction with peak height preservation [16].
Hamming filter implementation provides effective high-frequency noise reduction through finite-impulse-response filtering [16]. Filter time constant selection directly influences the degree of baseline smoothing and peak height degradation [16]. Faster time constant settings produce minimal peak broadening but reduced noise filtering, while slower settings provide enhanced noise reduction at the expense of increased peak broadening [16].
| Filter Setting | Time Constant | Noise Reduction | Peak Height Impact |
|---|---|---|---|
| Fast | 0.5 seconds | 25% | Minimal degradation |
| Normal | 2.0 seconds | 45% | 5-10% reduction |
| Slow | 5.0 seconds | 65% | 15-20% reduction |
| Custom Optimized | 3.2 seconds | 55% | 8% reduction |
Comparative analysis of different filter configurations demonstrates that custom-optimized settings can achieve superior performance compared to standard presets [16]. The optimal filter time constant for Metoprolol Impurity 11 detection typically falls between 2.0 and 3.5 seconds, providing effective noise reduction while maintaining acceptable peak height preservation [16].
Signal-to-noise ratio enhancement through digital filtering becomes particularly important when analyzing samples at or near the quantitation limit [17]. Studies demonstrate that appropriate filter optimization can improve detection capabilities by up to 40% for low-abundance pharmaceutical impurities [17]. However, excessive filtering can lead to peak distortion and quantitative inaccuracy, necessitating careful balance between noise reduction and analytical integrity [16].
The relationship between sampling rate and filter effectiveness requires consideration during method development [16]. Higher sampling rates allow for more aggressive filtering without compromising peak resolution, while lower sampling rates may require conservative filter settings to maintain analytical performance [16].
System suitability testing ensures that the analytical system performs adequately each time an analysis is conducted [18]. For Metoprolol Impurity 11 analysis, system suitability parameters must address the specific challenges associated with co-eluting compounds and related substances [19]. The development of appropriate system suitability criteria requires comprehensive understanding of retention behavior and selectivity factors [20].
Resolution requirements for co-eluting Metoprolol derivatives typically mandate values greater than 2.0 for critical separations [21]. Peak asymmetry factors should remain below 2.0 to ensure acceptable peak shape and quantitative reliability [13]. Theoretical plate counts provide additional assessment of column efficiency, with requirements typically exceeding 2500 plates for pharmaceutical separations [13].
| System Suitability Parameter | Acceptance Criteria | Monitoring Frequency |
|---|---|---|
| Resolution (Critical Pairs) | ≥ 2.0 | Each analytical sequence |
| Peak Asymmetry Factor | ≤ 2.0 | Each analytical sequence |
| Theoretical Plates | ≥ 2500 | Daily verification |
| Relative Standard Deviation | ≤ 2.0% | Six replicate injections |
| Retention Time Reproducibility | ± 2.0% | Each analytical sequence |
Selectivity assessment for co-eluting compounds requires evaluation of separation factors and retention time differences [20]. The selectivity factor, defined as the ratio of retention factors for adjacent peaks, must exceed 1.0 for adequate separation [20]. Compounds with selectivity factors approaching 1.0 require enhanced resolution through optimization of mobile phase composition, column selection, or temperature control [20].
Temperature effects on selectivity become particularly important for Metoprolol derivatives, as small temperature variations can significantly impact retention behavior and resolution [20]. Temperature control within ± 1°C typically ensures adequate retention time reproducibility and separation consistency [22].
Mobile phase composition optimization for co-eluting compound separation often involves adjustment of organic modifier concentration, buffer pH, and ionic strength [20]. Gradient optimization techniques can provide enhanced selectivity for complex separations involving multiple related substances [23]. The implementation of two-dimensional liquid chromatography approaches offers additional selectivity options for challenging separations [23].
The degradation pathways affecting Metoprolol Impurity 11 formation are multifaceted, involving both primary synthesis-related mechanisms and secondary degradation processes that occur during storage and formulation development [4]. Understanding these pathways is crucial for establishing robust control strategies that ensure long-term pharmaceutical stability.
Primary Formation Pathways
Process-related impurities originating during metoprolol synthesis follow two distinct mechanistic routes [3]. The first pathway involves direct esterification during synthesis, where nucleophilic attack by methanol on activated phenolic oxygen occurs under acidic conditions. This process is pH-dependent, with optimal formation occurring at pH 4.5-5.5, coinciding with conditions that favor oxalate salt formation.
The second pathway involves oxidative degradation of metoprolol succinate formulations exposed to ambient oxygen [3]. This radical-mediated oxidation proceeds through hydroperoxide intermediates, ultimately leading to the formation of various degradation products including oxalate complexes. The presence of transition metal ions, particularly iron and copper, catalyzes these oxidative processes through Fenton-type reactions.
Environmental Stress Factors
Hydrolytic degradation represents a significant pathway for impurity formation, particularly affecting ester, amide, and carbamate linkages present in metoprolol derivatives [4]. The hydrolysis mechanism involves water molecule cleavage of chemical bonds, with reaction rates significantly influenced by pH, temperature, and humidity conditions. Under accelerated stability conditions (40°C/75% relative humidity), hydrolytic degradation rates increase exponentially, leading to enhanced formation of process-related impurities.
Photolytic degradation pathways have been documented for metoprolol formulations exposed to ultraviolet radiation at 254 nm [5]. These photodegradation processes generate reactive intermediates that can subsequently react with oxalic acid or oxalate salts present in the formulation matrix, contributing to Impurity 11 formation through secondary reaction mechanisms.
Thermal Degradation Kinetics
Temperature-dependent degradation follows Arrhenius kinetics, with activation energies typically ranging from 60-120 kJ/mol for pharmaceutical compounds [4]. Metoprolol exhibits thermal instability above 60°C, with degradation products forming through dehydration, decarboxylation, and rearrangement reactions. These thermal processes can generate reactive intermediates that interact with oxalate species, promoting impurity formation through condensation and cyclization mechanisms.
The British Pharmacopoeia framework for impurity threshold determination provides comprehensive guidance for establishing acceptable limits for process-related impurities such as Metoprolol Impurity 11 [6]. The threshold determination process integrates multiple factors including daily dose, duration of treatment, and toxicological considerations to establish scientifically justified limits.
Transparent Monograph Classifications
British Pharmacopoeia monographs are classified as either transparent or non-transparent based on their impurity specification approach [6]. Transparent monographs explicitly list controlled impurities by name and chemical structure, with specific limits assigned to each identified impurity. For metoprolol-related substances, the British Pharmacopoeia recognizes several official impurities, including Metoprolol Impurity C, which serves as a precedent for establishing control strategies [7].
Metoprolol Impurity 11, while not explicitly listed in current British Pharmacopoeia monographs, falls under the category of "other detectable impurities" that are subject to International Council for Harmonization thresholds [6]. Any related substance not specifically listed in transparent monographs must comply with relevant International Council for Harmonization limits or undergo separate qualification procedures.
International Council for Harmonization Threshold Application
The International Council for Harmonization Q3A and Q3B guidelines establish threshold limits based on maximum daily dose considerations [6]. For pharmaceutical products with daily doses exceeding 2 grams, individual impurity thresholds are set at 0.05%, while total impurity limits are established at 0.5%. Metoprolol formulations typically fall within the 1-2 gram daily dose range, corresponding to individual impurity thresholds of 0.10% and total impurity limits of 1.0%.
Qualification thresholds require additional toxicological evaluation when impurity levels exceed 0.15% or when daily intake surpasses 1.0 mg [6]. These thresholds necessitate comprehensive safety assessments including genotoxicity studies, repeat-dose toxicity evaluations, and structure-activity relationship analyses to establish acceptable daily intake levels.
Risk-Based Assessment Criteria
The British Pharmacopoeia endorses risk-based approaches for impurity qualification that consider multiple factors beyond simple concentration thresholds [6]. These assessments evaluate impurity structure, metabolic pathways, pharmacological activity, and potential for bioaccumulation. For Metoprolol Impurity 11, the oxalate component introduces additional considerations related to calcium metabolism and renal function.
Dichloride salt-derived contaminants in metoprolol synthesis represent a significant class of process-related impurities that require targeted mitigation strategies [8]. These contaminants arise from the use of dichloride salts as reagents or catalysts during pharmaceutical manufacturing, with their formation and control directly impacting final product quality and regulatory compliance.
Source Identification and Control
Dichloride salt contaminants originate from multiple sources within the metoprolol synthesis pathway [8]. Primary sources include hydrochloric acid used for pH adjustment, metal chloride catalysts employed in coupling reactions, and chlorinated solvents utilized during purification steps. The formation of dichloride-related impurities is particularly pronounced when metoprolol is prepared as the hydrochloride salt, where excess hydrochloric acid can lead to side product formation.
Metoprolol Related Compound H, identified as a dichloride salt derivative, demonstrates the significance of this impurity class [8]. Preparation of analytical standards requires careful attention to salt form purity, with typical stock solutions prepared using 99% pure dichloride salt forms to ensure accurate quantification and method validation.
Process Optimization Strategies
Raw material specification represents the first line of defense against dichloride salt contamination [9]. Incoming raw materials must meet stringent purity requirements, with particular attention to chloride content and metal ion impurities. Supplier qualification programs should include comprehensive testing for chloride-related impurities and establishment of acceptable limits based on downstream purification capabilities.
Process parameter optimization focuses on minimizing conditions that favor dichloride salt formation [9]. pH control represents a critical parameter, with optimal ranges typically maintained between 6.5 and 7.5 to minimize acid-catalyzed side reactions. Temperature control below 50°C reduces thermal degradation pathways that can generate chlorinated byproducts through radical mechanisms.
Purification and Separation Techniques
Advanced purification methodologies provide effective means for dichloride salt contaminant removal [10]. Crystallization techniques utilizing controlled supersaturation and selective solvents can achieve significant purification factors, typically removing 90-95% of dichloride-related impurities through differential solubility mechanisms.
Chromatographic purification methods, including both normal-phase and reverse-phase approaches, offer high-resolution separation capabilities [5]. High-performance liquid chromatography methods using Poroshell 120 columns with ammonium acetate buffer systems demonstrate excellent separation efficiency for metoprolol impurities, including dichloride-derived contaminants.
Analytical Monitoring and Control
Robust analytical methods are essential for dichloride salt contaminant monitoring throughout the manufacturing process [8]. Charged aerosol detection coupled with high-performance liquid chromatography provides sensitive detection capabilities, with limits of quantification typically ranging from 0.01% to 0.05% relative to the main component.
Method validation parameters must address specificity, linearity, precision, and accuracy requirements across the expected impurity concentration range [5]. System suitability criteria should include resolution requirements between dichloride salt impurities and the main pharmaceutical component, with typical resolution values exceeding 2.0 to ensure adequate separation.
In-Process Control Implementation
In-process monitoring strategies provide real-time assessment of dichloride salt formation during manufacturing [9]. Critical control points should be established at key synthesis steps where dichloride salt formation is most likely to occur, including acid addition stages, catalyst introduction points, and temperature elevation phases.
Statistical process control methodologies enable trend analysis and early detection of process deviations that could lead to increased dichloride salt formation [9]. Control charts tracking impurity levels over time provide valuable data for process understanding and continuous improvement initiatives.